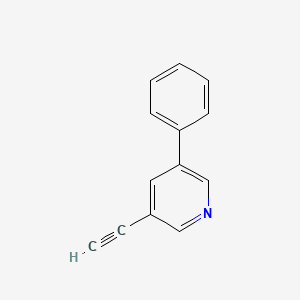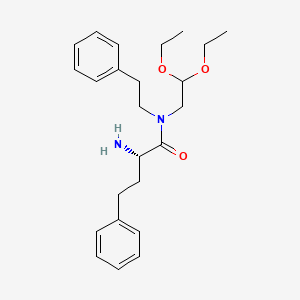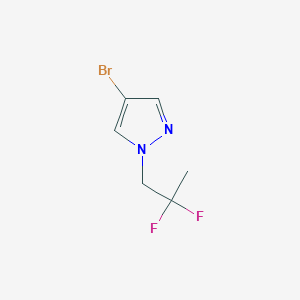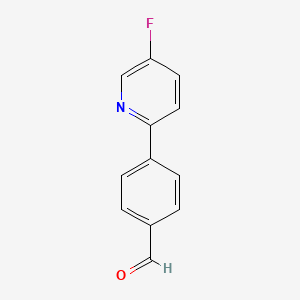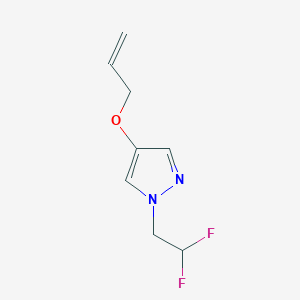
4-Allyloxy-1-(2,2-difluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyloxy-1-(2,2-difluoroethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an allyloxy group and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyloxy-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction, where an allyl halide reacts with a hydroxyl group on the pyrazole ring in the presence of a base like potassium carbonate.
Addition of the Difluoroethyl Group: The difluoroethyl group can be introduced through a nucleophilic substitution reaction, where a difluoroethyl halide reacts with a nucleophilic site on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoroethyl or ethyl group.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include mono-fluoroethyl or ethyl derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated pyrazoles or amino-substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 4-Allyloxy-1-(2,2-difluoroethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its potential as a bioisostere for naturally occurring molecules. Its difluoroethyl group can mimic the properties of other bioactive compounds, aiding in the design of enzyme inhibitors or activators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Allyloxy-1-(2,2-difluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the allyloxy group can participate in additional interactions, stabilizing the compound within the active site of the target.
Comparison with Similar Compounds
Similar Compounds
4-Allyloxy-1H-pyrazole: Lacks the difluoroethyl group, which may result in different biological activity and chemical reactivity.
1-(2,2-Difluoroethyl)-1H-pyrazole: Lacks the allyloxy group, potentially affecting its interaction with biological targets and its chemical properties.
4-Methoxy-1-(2,2-difluoroethyl)-1H-pyrazole: The methoxy group can alter the compound’s reactivity and biological activity compared to the allyloxy group.
Uniqueness
4-Allyloxy-1-(2,2-difluoroethyl)-1H-pyrazole is unique due to the combination of its allyloxy and difluoroethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-prop-2-enoxypyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-2-3-13-7-4-11-12(5-7)6-8(9)10/h2,4-5,8H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRVHJBSUVOOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CN(N=C1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
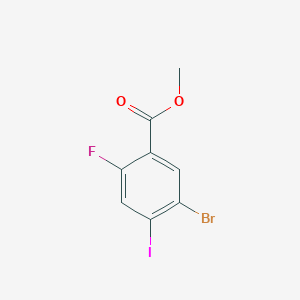
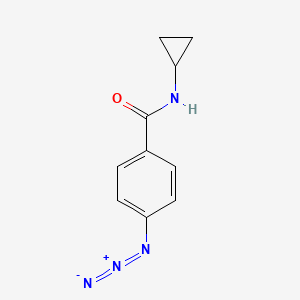
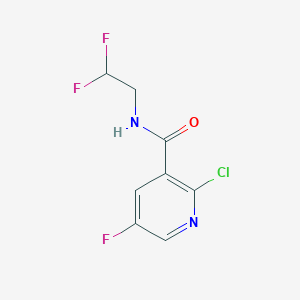
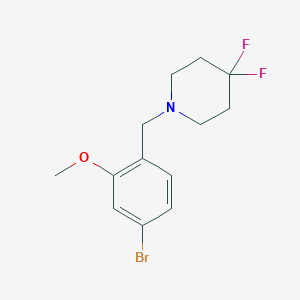
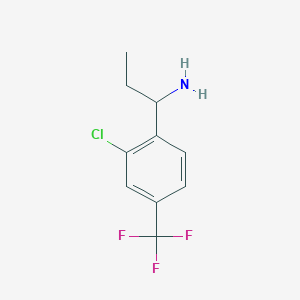
![2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8122023.png)
![(1S,3S,4S,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8122031.png)
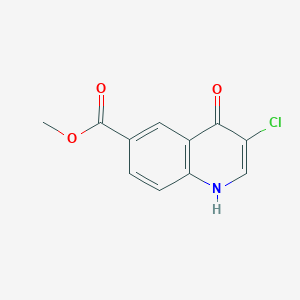
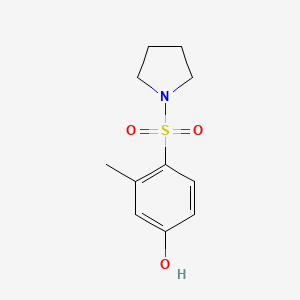
![tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B8122057.png)
